molecular formula C17H15N3O2S B11242945 N-benzyl-2-[(4-hydroxyquinazolin-2-yl)thio]acetamide

N-benzyl-2-[(4-hydroxyquinazolin-2-yl)thio]acetamide

Cat. No.: B11242945
M. Wt: 325.4 g/mol
InChI Key: CHMIQKBMAHSAPY-UHFFFAOYSA-N
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Description

N-benzyl-2-[(4-hydroxyquinazolin-2-yl)thio]acetamide is a compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(4-hydroxyquinazolin-2-yl)thio]acetamide typically involves the reaction of 4-hydroxyquinazoline with benzyl chloride and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable base such as sodium hydroxide or potassium carbonate. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(4-hydroxyquinazolin-2-yl)thio]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

N-benzyl-2-[(4-hydroxyquinazolin-2-yl)thio]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(4-hydroxyquinazolin-2-yl)thio]acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetamide
  • N-benzyl-2-[(5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Uniqueness

N-benzyl-2-[(4-hydroxyquinazolin-2-yl)thio]acetamide is unique due to its specific structural features, such as the presence of the hydroxyquinazoline moiety. This structural feature imparts distinct biological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

N-benzyl-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H15N3O2S/c21-15(18-10-12-6-2-1-3-7-12)11-23-17-19-14-9-5-4-8-13(14)16(22)20-17/h1-9H,10-11H2,(H,18,21)(H,19,20,22)

InChI Key

CHMIQKBMAHSAPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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